Methyl 5-chloronaphthalene-1-carboxylate

Descripción

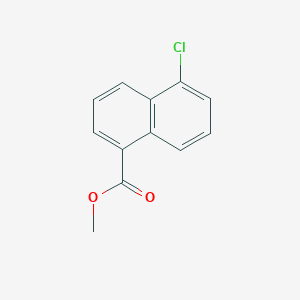

Methyl 5-chloronaphthalene-1-carboxylate is a chlorinated aromatic ester with a molecular structure comprising a naphthalene backbone substituted with a chlorine atom at the 5-position and a methyl ester group at the 1-position. This compound belongs to the class of naphthalene carboxylates, which are widely studied for their applications in organic synthesis, agrochemicals, and pharmaceuticals. Limited direct data on this specific compound are available in the provided evidence; however, its analogs and derivatives are documented in the context of phytochemical analyses and industrial applications .

Propiedades

IUPAC Name |

methyl 5-chloronaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUGBZRTOXOVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloronaphthalene-1-carboxylate typically involves the esterification of 5-chloronaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-chloronaphthalene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: 5-chloronaphthalene-1-carboxylic acid.

Reduction: 5-chloronaphthalene-1-methanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 5-chloronaphthalene-1-carboxylate has several applications in scientific research:

Biology: The compound can be used in the study of biological pathways and interactions involving naphthalene derivatives.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 5-chloronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then participate in various biochemical processes. The chlorine atom can also influence the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Methyl 5-chloronaphthalene-1-carboxylate shares structural similarities with other naphthalene-based esters and chlorinated aromatic compounds. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications:

Structural Analogs

Methyl 4-fluoronaphthalene-1-carboxylate Substituent: Fluorine at the 4-position instead of chlorine.

Sandaracopimaric Acid Methyl Ester Structure: A diterpenoid methyl ester with a fused bicyclic system, distinct from the planar naphthalene backbone. Applications: Found in plant resins (e.g., Austrocedrus chilensis) and studied for its role in plant defense mechanisms. Unlike this compound, this compound is naturally occurring and lacks halogen substituents .

Dehydroabietic Acid Methyl Ester

- Structure : A methylated abietane diterpene with a tricyclic framework.

- Reactivity : The conjugated double bonds and carboxylic ester group make it more reactive in oxidation reactions compared to chlorinated naphthalene esters .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent Position | Halogen Type | LogP (Predicted) |

|---|---|---|---|---|

| This compound | ~220.65 | 5-Cl, 1-COOCH₃ | Chlorine | ~3.8 |

| Methyl 4-fluoronaphthalene-1-carboxylate | ~204.19 | 4-F, 1-COOCH₃ | Fluorine | ~3.2 |

| Sandaracopimaric Acid Methyl Ester | ~332.48 | Diterpenoid ester | None | ~6.5 |

Notes:

Actividad Biológica

Methyl 5-chloronaphthalene-1-carboxylate (M5C) is a chlorinated aromatic compound with potential biological activities that have garnered interest in various fields, including pharmaceuticals and environmental science. This article reviews its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

- Chemical Formula : C12H9ClO2

- Molecular Weight : 220.65 g/mol

- Structure : Contains a naphthalene ring substituted with a chlorine atom at the 5-position and an ester functional group.

The biological activity of M5C can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Chlorinated compounds often exhibit altered metabolic pathways due to the presence of halogen atoms, which can enhance or inhibit enzyme activity. The specific interactions depend on the biological context in which M5C is utilized.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of M5C and related compounds. For instance, derivatives of chloronaphthalene have been shown to inhibit cancer cell growth effectively. A study indicated that compounds derived from similar structures exhibited significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against various cancer cell lines . This suggests that M5C could potentially serve as a lead compound in cancer therapy.

Biodegradation Potential

M5C's structural similarity to other chlorinated aromatic compounds raises questions about its environmental impact and biodegradability. Research has shown that certain bacteria can adapt to degrade chlorinated naphthalenes effectively. For example, strains of Pseudomonas and Serratia demonstrated increased degradation rates of related compounds after prolonged exposure, indicating potential bioremediation applications for M5C .

Case Study 1: Antiproliferative Activity

In a recent investigation, derivatives of chloronaphthalene were synthesized and tested for their antiproliferative effects on human cancer cell lines. The results demonstrated that several compounds exhibited low cytotoxicity while maintaining significant inhibitory effects on cell proliferation. Specifically, the compound with a similar structure to M5C showed promising results in reducing cell viability in vitro .

Case Study 2: Biodegradation Mechanisms

A study explored the biodegradation mechanisms of chlorinated aromatic compounds by environmental bacteria. The research indicated that after a year of exposure to 1-chloronaphthalene, bacterial strains adapted by altering their cell surface properties, which enhanced their degradation efficiency. This adaptation involved changes in polysaccharide composition and cell membrane permeability, suggesting that M5C could also be subject to similar biodegradation pathways .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and properties of M5C compared to related chloronaphthalene derivatives:

| Compound Name | Antiproliferative Activity (GI50) | Biodegradation Potential | Notes |

|---|---|---|---|

| This compound | TBD | Moderate | Potential lead compound for cancer therapy |

| Methyl 1-chloronaphthalene-1-carboxylate | ~50 nM | High | Effective against specific bacterial strains |

| Methyl 3-chloronaphthalene-1-carboxylate | ~35 nM | Moderate | Similar reactivity patterns; potential for drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.